molecular formula C6H4N2OS2 B186077 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 117516-97-9

2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No. B186077
CAS RN: 117516-97-9
M. Wt: 184.2 g/mol
InChI Key: SJFBCDCLMGDIRN-UHFFFAOYSA-N
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Description

“2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one” is a chemical compound that has been identified in various studies for its broad spectrum antibacterial activity and reasonable antifungal activity . It has been the subject of research due to its potential applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of this compound has been optimized by varying solvents, catalysts, and the use of microwave irradiation. The best conditions were found using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time compared to 15 hours for classic conventional heating . Another study reported the synthesis of a series of related compounds in water with good yield by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .

properties

IUPAC Name

2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS2/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFBCDCLMGDIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394066
Record name 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

CAS RN

117516-97-9
Record name 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Amino-thiophene-3-carboxlic acid amide (28.4 g, 0.2 mol) and potassium ethylxanthate (96 g, 3 eq) were mixed together and added to DMF (1000 mL). The resulting mixture was heated to 150° C. for about six hours. The solvent (DMF) was removed on the rotovap under high vacuum at 90° C. The residue was diluted with 600 mL of aqueous citric acid (5%) and cooled to 0° C. and stirred for about 30 minutes. The tan powder was filtered and dried overnight to give 25.6 g of the title compound ((M+H)+=185, M.P.>300° C.).
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Q & A

Q1: What are the potential therapeutic applications of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives?

A: Research suggests that these compounds hold promise as potential therapeutic agents for inflammatory diseases and phenylketonuria (PKU). Specifically, some derivatives have shown significant in vitro inhibition of COX-2, a key enzyme involved in inflammation [, , ]. Additionally, two specific compounds, 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one and 5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3- d]pyrimidin-4(1H)-one, have demonstrated the ability to stabilize mutant forms of phenylalanine hydroxylase (PAH), the enzyme deficient in PKU, potentially offering a novel therapeutic strategy for this genetic disorder [].

Q2: How does the structure of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one impact its biological activity?

A: While the provided research doesn't offer a detailed structure-activity relationship (SAR) analysis, it highlights that modifications to the core structure can significantly impact biological activity. For example, introducing a methanesulfonamide group to the 3-amino position of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one resulted in derivatives with noteworthy COX-2 inhibitory activity []. Similarly, the presence of specific substituents in compounds like 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one and 5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3- d]pyrimidin-4(1H)-one proved crucial for their ability to stabilize PAH []. These findings underscore the importance of systematic structural modifications in optimizing the desired biological activity of this class of compounds.

Q3: Are there established synthetic routes for the production of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives?

A: Yes, researchers have developed various synthetic approaches. One method involves the base-catalyzed cyclocondensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with isothiocyanates, leading to the formation of 3-substituted-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-ones []. Interestingly, employing microwave irradiation in this reaction allowed for the isolation of the uncyclized intermediates, ethyl 4,5-dimethyl-2-[(substituted carbamothioyl)amino]thiophene-3-carboxylates, providing valuable insights into the reaction mechanism []. These synthetic strategies pave the way for the development of more efficient and diverse libraries of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives for further investigation.

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